Apramycin

Catalog No.
S615443
CAS No.
37321-09-8
M.F
C21H41N5O11
M. Wt
539.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apramycin

CAS Number

37321-09-8

Product Name

Apramycin

IUPAC Name

(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C21H41N5O11

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-/m1/s1

InChI Key

XZNUGFQTQHRASN-XQENGBIVSA-N

SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Synonyms

apramycin, apramycin sulfate

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Isomeric SMILES

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O

Combating Multidrug-Resistant Bacteria

Apramycin shows promise in combating multidrug-resistant (MDR) bacteria, a growing global health concern. Its distinct chemical structure compared to other aminoglycosides is believed to contribute to its broad spectrum of antibacterial activity and minimal cross-resistance with existing antibiotics []. Research suggests its effectiveness against various MDR Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales, as well as Gram-positive bacteria and mycobacteria [].

Potential Treatment for Nontuberculous Mycobacterial Infections

Nontuberculous mycobacterial (NTM) infections, particularly caused by Mycobacterium abscessus, pose significant therapeutic challenges due to their drug resistance. Apramycin has demonstrated potent bactericidal activity against M. abscessus in vitro and in vivo models, surpassing the effectiveness of other commonly used antibiotics []. This research suggests its potential as a therapeutic option for treating difficult-to-treat NTM infections.

Repurposing for Human Use

Apramycin has been primarily used in veterinary medicine for decades. However, with the rise of antibiotic resistance, researchers are investigating its repurposing for human use []. Studies are underway to evaluate its pharmacokinetics (drug movement within the body) and safety profiles to determine its potential as a new clinical treatment option for various bacterial infections [].

Investigating Alternative Applications

Beyond its potential as an antibiotic, apramycin is being explored for alternative applications in scientific research. For instance, studies are investigating its effectiveness in inhibiting biofilm formation by Pseudomonas aeruginosa, a bacterium involved in chronic lung infections in cystic fibrosis patients []. Additionally, its unique mechanism of action is being explored for its potential in non-antibiotic related applications.

Apramycin is an aminoglycoside antibiotic derived from the bacterium Streptoalloteichus tenebrarius. It belongs to the class of 2-deoxystreptamine aminoglycosides and is primarily used in veterinary medicine to treat infections caused by Escherichia coli, Salmonella, and Pasteurella multocida . Apramycin exhibits a unique structure that differentiates it from other aminoglycosides, contributing to its specific antibacterial properties.

Apramycin acts as a bactericidal antibiotic, meaning it kills bacteria. It disrupts protein synthesis in bacteria by inhibiting the translocation step during translation, a critical process for building proteins []. Additionally, Apramycin can bind to the eukaryotic decoding site at low concentrations, potentially affecting protein synthesis in some eukaryotic cells [].

, particularly those involving its amino groups. For instance, regioselective azidation has been utilized to synthesize derivatives, enhancing its antibacterial efficacy . The compound can undergo oxidative deamination, leading to the formation of saccharocin, which selectively inhibits bacterial ribosomes without affecting eukaryotic ribosomes .

As an aminoglycoside antibiotic, apramycin functions by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, disrupting the translation process and leading to bacterial cell death. Its selectivity for bacterial ribosomes makes it effective against a range of Gram-negative bacteria . Studies have shown that apramycin retains activity against strains resistant to other aminoglycosides, highlighting its potential as a valuable therapeutic agent .

The synthesis of apramycin has been achieved through various methods:

  • Total Synthesis: Initial synthetic routes involved using neamine as a precursor, which was modified through several steps to yield apramycin .
  • Regioselective Azidation: Recent advancements have introduced regioselective azidation methods that allow for the efficient production of apramycin derivatives with enhanced biological activity .
  • Biochemical Pathways: The biosynthetic pathway of apramycin involves several key enzymes, including methyltransferases that modify precursor molecules into active forms .

Apramycin is primarily utilized in veterinary medicine for treating bacterial infections in livestock. Its effectiveness against specific pathogens makes it a critical component in managing animal health. Additionally, research into its derivatives aims to enhance its antibacterial properties and broaden its application spectrum .

Interaction studies have focused on apramycin's binding affinity and mechanism of action at the ribosomal level. These studies reveal that apramycin competes with other aminoglycosides for binding sites on the ribosome, which is crucial for its antibacterial activity. Furthermore, investigations into its derivatives suggest potential synergistic effects when combined with other antibiotics, potentially overcoming resistance mechanisms in bacteria .

Apramycin shares structural and functional similarities with other aminoglycoside antibiotics. Key compounds for comparison include:

CompoundSourcePrimary UseUnique Features
GentamicinMicromonospora purpureaHuman and veterinary medicineBroad-spectrum activity
TobramycinStreptomyces tenebrariusCystic fibrosis treatmentEffective against Pseudomonas aeruginosa
NeomycinStreptomyces fradiaeTopical infectionsHigh toxicity when administered systemically
KanamycinStreptomyces kanamyceticusTuberculosis treatmentResistance issues in some bacterial strains

Uniqueness of Apramycin: Apramycin's unique 2-deoxystreptamine core and specific modifications enable it to retain efficacy against certain resistant bacterial strains where others fail. Its selective inhibition of bacterial ribosomes over eukaryotic ones further distinguishes it from other aminoglycosides .

XLogP3

-7

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

11

Exact Mass

539.28025714 g/mol

Monoisotopic Mass

539.28025714 g/mol

Heavy Atom Count

37

UNII

388K3TR36Z

Related CAS

65710-07-8 (unspecified sulfate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For the treatment of bacterial infections in animals.

Mechanism of Action

Apramycin stands out among aminoglycosides for its mechanism of action which is based on blocking translocation and its ability to bind also to the eukaryotic decoding site despite differences in key residues required for apramycin recognition by the bacterial target. The drug binds in the deep groove of the RNA which forms a continuously stacked helix comprising non-canonical C.A and G.A base pairs and a bulged-out adenine. The binding mode of apramycin at the human decoding-site RNA is distinct from aminoglycoside recognition of the bacterial target, suggesting a molecular basis for the actions of apramycin in eukaryotes and bacteria.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

37321-09-8

Wikipedia

Apramycin

Use Classification

Veterinary Drug -> VETERINARY_DRUG; -> JECFA Functional Classes

Dates

Modify: 2023-08-15
Hermann T, Tereshko V, Skripkin E, Patel DJ: Apramycin recognition by the human ribosomal decoding site. Blood Cells Mol Dis. 2007 May-Jun;38(3):193-8. Epub 2007 Jan 29. [PMID:17258916]
Kondo J, Francois B, Urzhumtsev A, Westhof E: Crystal structure of the Homo sapiens cytoplasmic ribosomal decoding site complexed with apramycin. Angew Chem Int Ed Engl. 2006 May 12;45(20):3310-4. [PMID:16596680]
Han Q, Zhao Q, Fish S, Simonsen KB, Vourloumis D, Froelich JM, Wall D, Hermann T: Molecular recognition by glycoside pseudo base pairs and triples in an apramycin-RNA complex. Angew Chem Int Ed Engl. 2005 Apr 29;44(18):2694-700. [PMID:15849690]

Explore Compound Types